molecular formula C11H13ClN2O B8681155 Indole, 3-(2-aminoethyl)-6-chloro-5-methoxy- CAS No. 5355-03-3

Indole, 3-(2-aminoethyl)-6-chloro-5-methoxy-

Cat. No.: B8681155
CAS No.: 5355-03-3
M. Wt: 224.68 g/mol
InChI Key: CCTPUEOJGKAFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole, 3-(2-aminoethyl)-6-chloro-5-methoxy- is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indole, 3-(2-aminoethyl)-6-chloro-5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole, 3-(2-aminoethyl)-6-chloro-5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5355-03-3

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

2-(6-chloro-5-methoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C11H13ClN2O/c1-15-11-4-8-7(2-3-13)6-14-10(8)5-9(11)12/h4-6,14H,2-3,13H2,1H3

InChI Key

CCTPUEOJGKAFCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)CCN)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution 7.6 g. (0.2 mole) of lithium aluminum hydride in 200 ml. of tetrahydrofuran was stirred under nitrogen while a solution of 5.2 ml. (9.8 g., 0.1 mole) of 100 percent sulfuric acid in 40 ml. of tetrahydrofuran was added. A solution of 6.0 g. (27 mmoles) of 3-cyanomethyl-5-methoxy-6-chloroindole in 40 ml. of tetrahydrofuran then was added over a 30-minute period. The reaction was allowed to proceed for another hour with stirring. The mixture then was poured into ice followed by 20 percent sodium hydroxide solution. The resulting mixture was extracted with several portions of chloroform. The extracts were washed with sodium chloride solution, dried over sodium sulfate, and the solvent was removed in vacuo. The residue was boiled in ether, and a small amount of pentane was added. The mixture was cooled, and the crystalline product collected by filtration. After drying, 5.04 g. (83 percent) of 5-methoxy-6-chlorotryptamine were obtained.
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